Product packaging for RGS4 protein(Cat. No.:CAS No. 175335-35-0)

RGS4 protein

Cat. No.: B1170565
CAS No.: 175335-35-0
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Description

The Recombinant Human RGS4 Protein is a high-purity, research-grade reagent produced in E. coli with an N-terminal His-tag, corresponding to amino acids 1-205 of the human RGS4 sequence . This regulator of G-protein signaling is a multi-functional GTPase-activating protein (GAP) that plays a central role in rapidly terminating signaling from Ga subunits of heterotrimeric G proteins, particularly Gαi/o and Gαq/11 families . By stabilizing the transition state of Gα subunits, RGS4 dramatically accelerates GTP hydrolysis, facilitating the reassembly of the inactive G-protein heterotrimer and shutting down GPCR-driven signaling cascades . RGS4 is a key interacting partner and modulator for several clinically relevant GPCRs. Research has demonstrated that RGS4 directly associates with κ-opioid receptors (κ-OR), where it negatively regulates receptor-mediated inhibition of adenylyl cyclase and phosphorylation of extracellular signal-regulated kinase (ERK1/2) . Beyond opioid signaling, RGS4 is critically involved in sympathetic nervous system regulation, including norepinephrine release from cardiac sympathetic neurons and catecholamine secretion from adrenal chromaffin cells, highlighting its therapeutic potential for conditions like heart failure and hypertension . Furthermore, recent studies in rodent models identify RGS4 as a critical maintainer of chronic pain symptoms, suggesting that targeting its activity could disrupt the transition from acute to chronic pain . Supplied at a concentration of 1 mg/ml in a Tris-HCl buffer with DTT, glycerol, and NaCl, this protein is ideal for investigating the mechanisms of GPCR desensitization, screening for novel RGS4 inhibitors, and exploring its pathophysiological roles in neurological and cardiovascular disorders . This product is intended for research applications only and is not approved for use in humans or in clinical diagnosis.

Properties

CAS No.

175335-35-0

Molecular Formula

C5H6F3NO2

Synonyms

RGS4 protein

Origin of Product

United States

Molecular Architecture and Domains of Rgs4 Protein

The Conserved RGS Domain: Structural Basis of GTPase Activating Protein (GAP) Activity

The hallmark of all RGS proteins, including RGS4, is the highly conserved RGS domain, which is approximately 120 amino acids in length. embl.de This domain is directly responsible for the protein's GAP activity. Structurally, the RGS domain of RGS4 is an all-helical domain arranged into two subdomains. caltech.edu One subdomain is formed by helices α1, α2, α3, α8, and α9, while the other comprises helices α4, α5, α6, and α7, forming an antiparallel four-helix bundle. caltech.edu

The primary function of the RGS domain is to bind to the active, GTP-bound form of specific Gα subunits, particularly those of the Gαi/o and Gαq families. researchgate.netcaltech.edu This interaction stabilizes the switch regions of the Gα subunit, which are critical for GTP hydrolysis. pnas.orgembl.de By stabilizing these regions, the RGS domain facilitates a conformational change in the Gα subunit that is optimal for its intrinsic GTPase activity, thereby accelerating the hydrolysis of GTP to GDP and inactivating the G protein. embl.deresearchgate.net The binding interface between RGS4 and Gαi1 is extensive, burying a significant surface area. researchgate.net

N-Terminal Region: Functional Determinants for Specificity and Localization

While the RGS domain is essential for GAP activity, the N-terminal region of RGS4 plays a crucial role in conferring receptor-selective inhibition of G-protein signaling. pnas.org This region is involved in determining the specificity of RGS4 for particular GPCR signaling pathways. researchgate.net Although shorter than in some other RGS protein families, the N-terminal extension of RGS4 contains motifs that can influence its subcellular localization and interaction with other signaling partners. embl.de These regions can be involved in targeting RGS4 to intracellular membranes where its G-protein substrates are located, thus enhancing the efficacy of its regulatory function. embl.de

Crucial Amino Acid Residues and Their Roles in RGS4 Protein Functionality

The functionality of the this compound is dependent on specific amino acid residues within its structure. Within the conserved RGS domain, a conserved asparagine residue (Asn-128 in human RGS4) is thought to play a catalytic role, potentially by interacting with the hydrolytic water molecule or the side chain of a glutamine residue (Gln-204 in Gαi1) in the Gα subunit. embl.de The interaction between the RGS4 domain and the three switch regions of the Gα subunit is critical for its GAP activity. embl.de Although the RGS domain itself does not directly contribute catalytic residues to the active site of GTP hydrolysis, its binding stabilizes the Gα subunit in its transition state. caltech.eduembl.de The precise conformation and interactions of these and other residues within the binding pocket are key determinants of the potency and selectivity of RGS4's regulatory activity.

Biochemical Mechanisms of Rgs4 Protein Action

Direct GTPase Accelerating Protein (GAP) Activity on Gα Subunits

The hallmark function of RGS4 is its role as a GTPase-Activating Protein (GAP). nih.govimrpress.com Gα subunits of heterotrimeric G proteins possess an intrinsic, albeit slow, ability to hydrolyze bound guanosine (B1672433) triphosphate (GTP) to guanosine diphosphate (B83284) (GDP), which terminates their activity. mdpi.comcaltech.edu RGS4 dramatically enhances this rate, in some cases by up to 2000-fold, leading to a marked reduction in the amplitude and duration of signaling from both the Gα and the associated Gβγ subunits. mdpi.com This GAP activity is mediated through the conserved RGS domain, a structural motif of approximately 120 amino acids that directly interacts with the Gα subunit. nih.govnih.gov

RGS4 does not act on all Gα subunits indiscriminately. Its GAP activity is directed primarily toward members of the Gαi/o and Gαq/11 families of G proteins, while it does not interact with Gαs. nih.govnih.govmdpi.com This specificity allows RGS4 to selectively attenuate signaling pathways that are mediated by these particular G protein subfamilies. For instance, RGS4 is known to inhibit signaling from Gαi- and Gαq-coupled receptors. nih.govnih.gov While RGS4 can act on both Gαi/o and Gαq family members, other RGS proteins exhibit different specificities; RGS2, for example, is notably more potent as a GAP for Gαq than for Gαi. nih.gov The specific Gα subunits targeted by RGS4 can also be influenced by the specific GPCR that is activated, suggesting a high degree of context-dependent regulation. imrpress.commdpi.com

Table 1: Substrate Specificity of RGS4 Protein for Gα Isoforms
Gα Isoform FamilySpecific IsoformsRGS4 GAP ActivityReferences
Gαi/oGαi1, Gαi2, Gαi3, GαoYes nih.govnih.govnih.govmdpi.com
Gαq/11Gαq, Gα11Yes nih.govnih.govimrpress.commdpi.com
GαsGαsNo nih.govnih.gov
Gα12/13Gα12, Gα13No nih.gov

The catalytic mechanism of RGS4 does not involve the contribution of its own amino acid residues to the chemical reaction of GTP hydrolysis. mdpi.com Instead, RGS4 accelerates this process by binding to the three "switch" regions of the activated Gα subunit and stabilizing the G protein in its transition state for hydrolysis. caltech.eduosti.govannualreviews.org This binding event promotes a conformation that is optimal for the nucleophilic attack of a water molecule on the γ-phosphate of GTP. embopress.orgresearchgate.net

Structural studies, particularly of RGS4 in a complex with Gαi1 bound to aluminum fluoride (B91410) (a transition state mimic), have elucidated this mechanism. nih.govembopress.orgresearchgate.net RGS4 binding induces conformational changes in the Gα subunit, including pushing a critical arginine residue (the "arginine finger") into a position that neutralizes developing negative charges during the hydrolysis reaction. researchgate.net This stabilization of the high-energy transition state lowers the activation energy for GTP hydrolysis, thereby dramatically increasing the reaction rate. caltech.edu

Substrate Specificity for Gα Isoforms (e.g., Gαi, Gαo, Gαq)

GTPase-Independent Regulatory Mechanisms of this compound

In addition to its canonical GAP activity, RGS4 can regulate G protein signaling through mechanisms that are independent of Gα subunit deactivation. These actions often involve direct interactions with other signaling components, allowing for an additional layer of signal modulation.

By accelerating the hydrolysis of GTP on Gα subunits, RGS proteins indirectly terminate signaling by the free Gβγ subunits, as the resulting Gα-GDP has a high affinity for Gβγ, leading to the reformation of the inactive heterotrimer. mdpi.com However, research also indicates that RGS4 can directly interact with Gβγ subunits. imrpress.com This direct binding provides a mechanism to inhibit Gβγ-mediated signaling independently of its GAP activity on Gα. For example, RGS4 can bind to Gβγ subunits derived from Gαi/o proteins, thereby inhibiting the activation of downstream effectors like phospholipase C-β (PLCβ). imrpress.com This action effectively sequesters the Gβγ dimer, preventing it from engaging with its targets.

RGS4 can also function as an effector antagonist, a role that does not require the acceleration of GTP hydrolysis. nih.gov It can inhibit signaling even when the Gα subunit is in a persistently active state, such as when bound to a non-hydrolyzable GTP analog (GTPγS) or in the case of GTPase-deficient Gα mutants. nih.govuwo.ca This is achieved by interfering with the ability of the activated Gα subunit to bind to and stimulate its downstream effectors. mdpi.com

For example, RGS4 can directly interact with both Gαq and the effector enzyme PLCβ, potentially forming a ternary complex. uwo.ca The formation of such RGS-Gα-effector complexes suggests that RGS4 can remain anchored to the signaling complex to rapidly shut down the signal. nih.govuwo.ca In this capacity, RGS4 acts as a negative allosteric modulator of the Gαq-effector interaction. nih.gov This mechanism provides a way to fine-tune the specificity and magnitude of GPCR signaling pathways beyond simply controlling the lifetime of the active Gα subunit. mdpi.com

Rgs4 Protein Protein Interaction Networks

Interactions with Heterotrimeric G Protein Subunits (Gα, Gβγ)

The primary and most well-characterized role of RGS4 is its direct interaction with and regulation of heterotrimeric G protein α subunits. mdpi.compnas.org As a member of the R4/B subfamily of RGS proteins, RGS4 is structurally simple, consisting mainly of the conserved RGS domain responsible for its GAP activity. mdpi.comuwo.canih.gov

Interactions with Gα subunits:

RGS4 exhibits selectivity for specific Gα subunits, primarily targeting members of the Gαi/o and Gαq/11 families. mdpi.comimrpress.complos.org By binding to the active, GTP-bound form of these Gα subunits, RGS4 stabilizes their transition state for GTP hydrolysis, thereby dramatically accelerating the rate of GTP cleavage. mdpi.compnas.org This action effectively shortens the lifespan of the active Gα-GTP and promotes its re-association with the Gβγ dimer, thus terminating the signal. mdpi.com

The interaction is mediated by the RGS domain of RGS4 and the "switch" regions of the Gα subunit. pnas.orgpnas.org Crystal structures of the RGS4-Gαi1 complex reveal a large, relatively featureless interaction surface, burying approximately 1100Ų. researchgate.net Key residues within the RGS domain are crucial for this interaction and for GAP activity. For instance, a conserved asparagine residue (N128 in RGS4) is vital for orienting a water molecule to attack the γ-phosphate of GTP. nih.gov

While RGS4 can interact with both Gαi/o and Gαq/11 subfamilies, the affinity and functional consequences can be influenced by the specific receptor that initiated the signal. mdpi.comnih.gov This suggests that GPCRs can allosterically modulate the RGS4-Gα interaction, adding a layer of specificity to signal termination. uwo.ca

Interactions with Gβγ subunits:

Beyond its interaction with Gα subunits, RGS4 has also been shown to interact with the Gβγ dimer. acs.orgguidetopharmacology.org This interaction can inhibit the GAP activity of RGS4 towards Gα subunits. pnas.org The binding of Gβγ to RGS4 may serve to localize RGS4 to the plasma membrane or within specific signaling complexes, ensuring its proximity to its Gα targets. acs.org Furthermore, RGS4 can directly bind to Gβγ subunits derived from Gi/o proteins, which can inhibit the activation of downstream effectors like phospholipase C-β (PLCβ). imrpress.com

Table 1: Summary of RGS4 Interactions with G Protein Subunits
Interacting PartnerSubfamily/TypeKey FindingsFunctional Consequence
Gαi/o, Gαq/11RGS4 acts as a GTPase-activating protein (GAP), accelerating GTP hydrolysis. mdpi.comimrpress.com The interaction is mediated by the RGS domain and is crucial for terminating G protein signaling. pnas.orgpnas.orgInactivation of Gα subunit and termination of downstream signaling. mdpi.com
Gβγ-RGS4 can directly bind to Gβγ subunits. acs.orgguidetopharmacology.org This interaction can be inhibitory to RGS4's GAP activity. pnas.orgModulation of RGS4 GAP activity and potential scaffolding role. pnas.orgacs.org Inhibition of Gβγ-mediated effector activation. imrpress.com

Associations with G Protein-Coupled Receptors (GPCRs) and Their Signaling Complexes

RGS4 does not function in isolation; it is often part of larger macromolecular complexes centered around GPCRs. researchgate.netresearchgate.net This association allows for efficient and specific regulation of signaling pathways.

Evidence suggests that RGS4 can be recruited to the plasma membrane by certain GPCRs, such as the M2 muscarinic receptor, in a manner that may not require receptor or G protein activation. uwo.canih.gov This pre-assembly of signaling components could facilitate a rapid response upon receptor stimulation. The N-terminal domain of RGS4 has been implicated in these interactions with GPCRs. uwo.ca

RGS4 has been shown to form ternary complexes with GPCRs and Gα subunits. For instance, in live cells, RGS4 interacts with the Protease-Activated Receptor 4 (PAR4) in the presence of Gαq and Gα12/13. nih.gov Similarly, RGS4 forms a G protein-dependent complex with Protease-Activated Receptor 1 (PAR1). plos.org These complexes are not static; the specific GPCR involved can dictate which RGS protein is recruited and how it modulates the signal. nih.gov For example, RGS4 selectively inhibits signaling from muscarinic receptors but not cholecystokinin (B1591339) receptors, even though both couple to Gq. nih.gov

Furthermore, RGS4 is a component of signaling complexes involving GPCRs and ion channels, such as the G protein-gated inwardly rectifying potassium (GIRK/Kir3) channels. researchgate.netusf.edu The association of RGS4 with these complexes accelerates the activation and deactivation kinetics of the channel in response to GPCR stimulation. guidetopharmacology.orgresearchgate.net

Interactions with Downstream Signaling Effectors (e.g., PLCβ, MAPK Pathway Components)

RGS4's regulatory influence extends to downstream effector proteins, either through direct interaction or by modulating the G proteins that control them.

Phospholipase Cβ (PLCβ):

RGS4 can inhibit the activity of PLCβ, an enzyme activated by Gαq/11 and Gβγ subunits. mdpi.comuwo.ca This inhibition can occur through its GAP activity on Gαq, which terminates the signal upstream of PLCβ. uwo.ca However, studies have also shown that RGS4 can directly interact with PLCβ1. acs.org This interaction, along with its ability to bind Gαq and Gβγ, suggests that RGS4 can remain anchored within the signaling complex to rapidly shut down the pathway. uwo.caacs.org The C-terminal region of PLCβ1 appears to be important for this interaction. acs.org RGS4 can also inhibit PLCβ activation by GTPγS-activated Gαq, indicating a mechanism that is independent of its GAP activity, possibly by sterically hindering the Gαq-PLCβ interaction. uwo.ca

MAPK Pathway Components:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade influenced by RGS4. RGS4 can attenuate the activation of the MAPK pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK). nih.gov This is often a consequence of its inhibitory effect on upstream signaling components. For example, by inhibiting PAR4-mediated signaling, RGS4 abolishes the downstream activation of ERK. nih.gov In the context of melanoma, RGS4 has been shown to inhibit the PI3K/AKT pathway, leading to decreased expression of downstream targets that regulate cell proliferation. oncotarget.com

Interactions with Scaffolding Proteins and Other Accessory Factors (e.g., Spinophilin, 14-3-3, PI3K)

RGS4 interacts with a variety of scaffolding and accessory proteins that further modulate its function and localization.

Spinophilin:

Spinophilin is a scaffolding protein enriched in dendritic spines that can interact with numerous signaling proteins, including RGS4. uwo.caguidetopharmacology.org Pull-down assays have demonstrated a direct interaction between spinophilin and RGS4. uwo.ca Spinophilin also binds to the third intracellular loop of several GPCRs, such as α-adrenergic and D2 dopaminergic receptors. uwo.ca By binding to both GPCRs and RGS4, spinophilin can bring them into close proximity, potentially enhancing the efficiency and specificity of signal termination. Spinophilin, RGS4, Gα, and Gβγ subunits can form a multi-protein complex. nih.gov

14-3-3 Proteins:

The 14-3-3 family of proteins are ubiquitous regulatory molecules that bind to phosphorylated serine/threonine residues on target proteins. RGS4 is a known binding partner of 14-3-3 proteins, specifically the β and ε isoforms. nih.govresearchgate.net This interaction can inhibit the GAP activity of RGS4. nih.gov Mechanistically, 14-3-3ε can compete with Gαo for binding to RGS4. nih.gov In living cells, 14-3-3ε can sequester RGS4 in the cytoplasm, preventing its recruitment to the plasma membrane by Gα subunits. nih.govresearchgate.net This suggests that 14-3-3 proteins can act as negative regulators of RGS4, thereby prolonging G protein signaling. nih.gov However, some studies indicate that the interaction between RGS4 and 14-3-3 may be weak or absent, suggesting that the binding may be dependent on specific cellular contexts or post-translational modifications. researchgate.net

Phosphoinositide 3-kinase (PI3K):

RGS4 has been shown to interact with the regulatory p85α subunit of phosphoinositide 3-kinase (PI3K). researchgate.net This interaction can constrain PI3K-mediated signaling. researchgate.net In melanoma cells, RGS4's inhibitory effect on proliferation and invasion is mediated through the PI3K/AKT pathway. oncotarget.com Conversely, in gastric cancer, RGS4 has been reported to promote progression by activating the FAK/PI3K/AKT pathway. wjgnet.com In pancreatic β-cells, the PI3K/AKT pathway is implicated in the SPARC-induced downregulation of RGS4. biorxiv.org These context-dependent effects highlight the complex interplay between RGS4 and the PI3K signaling network.

Interplay with Other RGS Family Members

While RGS proteins are often studied individually, there is evidence of interplay and potential for dimerization or oligomerization among family members. The B/R4 subfamily, to which RGS4 belongs, consists of relatively small proteins. uwo.canih.gov While direct hetero-dimerization between RGS4 and other RGS proteins is not extensively documented, they often coexist in the same cells and can be part of the same signaling complexes, leading to functional interplay.

Different RGS proteins can have distinct effects even when acting on the same signaling pathway. For example, when co-expressed with muscarinic m2 and serotonin (B10506) 1A receptors coupled to GIRK channels, both RGS3s and RGS4 accelerate channel kinetics, but only RGS3s significantly reduces the maximal current. usf.edu This suggests that different RGS proteins can be selectively coupled to GPCR-effector complexes, allowing for diverse regulatory outcomes. usf.edu

The presence of multiple RGS proteins with overlapping Gα specificity raises questions about how signaling fidelity is maintained. pnas.org It's possible that they form distinct complexes with different GPCRs or are regulated by different accessory proteins, leading to specialized roles within the cell. The potential for compensatory expression among RGS family members, as suggested by studies on RGS knockout mice, further complicates the understanding of their individual functions. nih.gov

Interactions with Intracellular Transport Machinery Components (e.g., Coatomer, Rab GTPases)

Emerging evidence has linked RGS4 to the machinery of intracellular transport, a role independent of its canonical GAP activity.

Coatomer:

RGS4 has been identified as an interacting partner of the COPI protein complex, which is essential for intra-Golgi and Golgi-to-ER retrograde transport. nih.govnih.govmolbiolcell.org Specifically, RGS4 binds to the β'-COP subunit of the coatomer complex. nih.govnih.govthebiogrid.org This interaction occurs through two internal dilysine motifs in RGS4. nih.govnih.gov

Functionally, this interaction has an inhibitory effect on COPI's association with Golgi membranes. nih.govnih.gov By sequestering coatomer in the cytoplasm, RGS4 can modulate transport between the Golgi and the plasma membrane. nih.govnih.govmolbiolcell.org This effect is independent of its GAP activity. nih.govnih.gov For example, RGS4 expression has been shown to inhibit the trafficking of aquaporin 1 to the plasma membrane and impair the secretion of placental alkaline phosphatase. nih.gov This novel function suggests that RGS4 can act as a bridge between G protein signaling and the regulation of protein transport. nih.govbiologists.com

Rab GTPases:

While direct interactions between RGS4 and Rab GTPases are not as well-documented as its interaction with coatomer, the involvement of RGS4 in vesicle trafficking suggests a potential for interplay. Rab GTPases are master regulators of vesicle formation, transport, and fusion. Given that RGS4 can influence the movement of vesicles from the Golgi, it is plausible that it may indirectly affect or be affected by Rab-mediated pathways. Further research is needed to elucidate any direct or functional links between RGS4 and specific Rab GTPases.

Table 2: Summary of RGS4 Interactions with Other Proteins
Interacting PartnerProtein TypeKey FindingsFunctional Consequence
GPCRs (e.g., M2 muscarinic, PAR1, PAR4)ReceptorForms ternary complexes with GPCRs and Gα subunits. plos.orgnih.gov Can be recruited to the membrane by GPCRs. uwo.caEnhances specificity and efficiency of signal termination. uwo.canih.gov
PLCβEffectorInhibits PLCβ activity through GAP-dependent and independent mechanisms. uwo.ca Direct interaction with PLCβ1 has been reported. acs.orgAttenuation of calcium and diacylglycerol signaling. uwo.caacs.org
MAPK pathway (ERK)Signaling PathwayInhibits ERK phosphorylation downstream of GPCRs. nih.govModulation of cell proliferation and other cellular processes. nih.govoncotarget.com
SpinophilinScaffolding ProteinDirectly interacts with RGS4 and GPCRs, forming a multi-protein complex with G proteins. uwo.canih.govLocalizes RGS4 to specific signaling complexes, enhancing regulatory efficiency. uwo.canih.gov
14-3-3Accessory ProteinBinds to RGS4, inhibiting its GAP activity and sequestering it in the cytoplasm. nih.govresearchgate.netNegative regulation of RGS4 function, leading to prolonged G protein signaling. nih.gov
PI3K (p85α)Signaling KinaseDirectly interacts with the p85α subunit of PI3K. researchgate.netContext-dependent regulation of the PI3K/AKT pathway, affecting cell proliferation and other functions. oncotarget.comresearchgate.netwjgnet.com
Coatomer (β'-COP)Transport MachineryBinds to the β'-COP subunit of the COPI complex via dilysine motifs. nih.govnih.govInhibits COPI binding to Golgi and modulates intracellular protein transport, independent of GAP activity. nih.govnih.govmolbiolcell.org

Regulation of Rgs4 Protein Expression and Activity

Transcriptional and Epigenetic Control Mechanisms

The expression of the RGS4 gene is a dynamic process influenced by a variety of transcription factors that can either activate or repress its transcription. For instance, in colonic muscle cells, interleukin-1β (IL-1β) treatment leads to an upregulation of RGS4 transcription through the activation of NF-κB and GATA-6. nih.gov Conversely, the transcription factor AP-1 acts as a suppressor of RGS4 transcription in the same cell type. nih.gov The splicing factor transformer-2β (Tra2β) is also implicated in the regulation of RGS4 expression, potentially mediating the upregulation of RGS4 induced by morphine in the brain. nih.gov

In the context of disease, alterations in RGS4 transcript levels are notable. For example, decreased levels of RGS4 transcripts have been observed in the prefrontal cortex of individuals with schizophrenia. nih.gov Furthermore, the antipsychotic drug olanzapine (B1677200) has been shown to increase RGS7 protein levels through a Jak/Stat dependent pathway, suggesting complex regulatory interactions within the RGS family in response to therapeutic interventions. nih.gov

Epigenetic modifications, which alter chromatin structure without changing the DNA sequence, also play a role in regulating RGS gene expression. nih.gov While the specific epigenetic mechanisms controlling RGS4 are an area of ongoing research, the general principle of epigenetic regulation of RGS proteins highlights another layer of control over their expression levels.

Post-Translational Modifications and Their Functional Consequences

Following translation, the RGS4 protein undergoes several post-translational modifications (PTMs) that are critical for its function, stability, and subcellular localization. nih.gov These modifications act as molecular switches, dynamically modulating the ability of RGS4 to interact with its binding partners and regulate G protein signaling. nih.gov

Palmitoylation, the reversible attachment of the fatty acid palmitate to cysteine residues, is a key PTM for RGS4. uniprot.orggrantome.com This modification primarily occurs on cysteine residues Cys-2 and Cys-12 located in the N-terminal domain of the protein. nih.govpnas.org While initially thought to be the primary mechanism for membrane anchoring, studies have shown that palmitoylation of RGS4 is not strictly required for its plasma membrane localization in yeast. nih.govpnas.org Instead, an N-terminal amphipathic helix is also crucial for optimal plasma membrane targeting. nih.gov

However, palmitoylation plays a more nuanced role in regulating RGS4 function. It has been demonstrated that palmitoylation of RGS4 protects the protein from proteasomal degradation, thereby increasing its half-life. nih.gov Specifically, DHHC acyltransferases, such as DHHC3 and DHHC7, can palmitoylate RGS4, and this modification interferes with oxidation-dependent degradation. nih.gov Palmitoylation can also influence the GTPase-activating protein (GAP) activity of RGS4. grantome.comresearchgate.net For instance, palmitoylation of a conserved cysteine within the RGS domain (Cys-95) has been shown to inhibit its GAP activity in certain experimental contexts. researchgate.net The interplay between N-terminal palmitoylation and modification within the RGS domain suggests a complex regulatory code that fine-tunes RGS4 function. grantome.comresearchgate.net

ModificationSite(s)Key FindingReference
PalmitoylationCys-2, Cys-12Important for protein stability and function, but not the sole determinant of plasma membrane localization. nih.govpnas.orgnih.gov
PalmitoylationCys-95Inhibits GAP activity in some assays. researchgate.net

Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is another critical PTM that modulates RGS4 activity. RGS4 can be phosphorylated by several kinases, including protein kinase A (PKA), cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinase (PKG), and G protein-coupled receptor kinase 2 (GRK2). uniprot.orgimrpress.comresearchgate.net

Phosphorylation by PKA and PKG has been shown to activate RGS4. imrpress.comresearchgate.net For example, PKA-mediated phosphorylation at Serine 52 (Ser52) can enhance the ability of RGS4 to inhibit Gq-dependent signaling. researchgate.net This activation can be crucial in mediating crosstalk between different signaling pathways. Similarly, phosphorylation by PKG can also potentiate RGS4 function. uniprot.orguniprot.orguniprot.org The functional consequences of phosphorylation can be context-specific, depending on the kinase involved and the specific residue that is modified. researchgate.net For instance, phosphorylation of RGS4 by the mitogen-activated protein kinase ERK1/2 at serine 103 has been implicated in regulating its ability to inactivate Gαq. frontiersin.org

KinasePhosphorylation SiteFunctional ConsequenceReference
Protein Kinase A (PKA)Ser52Activation of RGS4, enhancement of Gq inhibition. researchgate.net
cGMP-dependent protein kinase (PKG)Not specifiedActivation of RGS4. uniprot.orgimrpress.com
G protein-coupled receptor kinase 2 (GRK2)Not specifiedPhosphorylation of RGS4. imrpress.comresearchgate.net
ERK1/2Ser103Regulates ability to inactivate Gαq. frontiersin.org

The cellular levels of RGS4 are tightly controlled through regulated protein degradation, primarily via the ubiquitin-proteasome system. nih.gov RGS4 is known to be a substrate for the N-end rule pathway of proteasomal degradation. plos.orgcaltech.edu This pathway involves the enzymatic arginylation of the N-terminal cysteine residue after the removal of the initial methionine, which then targets the protein for ubiquitination and subsequent degradation by the proteasome. nih.govcaltech.educapes.gov.br

Opioid agonists, such as DAMGO, have been shown to promote the degradation of RGS4 by increasing its ubiquitination. nih.gov This agonist-induced down-regulation of RGS4 can be blocked by proteasome inhibitors like MG132 and lactacystin, confirming the involvement of the proteasome. nih.gov The degradation of RGS4 via this pathway can have significant implications for receptor cross-talk and the development of tolerance to drugs like opioids. nih.gov The stability of RGS4 is also influenced by other PTMs, as palmitoylation can protect it from this degradation pathway. nih.gov

Phosphorylation Events

Allosteric Modulation of this compound Function

The function of RGS4 can be modulated by small molecules that bind to allosteric sites, which are locations on the protein distinct from the primary Gα binding interface. nih.govemory.edu This provides an alternative approach to inhibiting RGS protein function compared to directly targeting the protein-protein interaction surface. nih.gov

Several small-molecule inhibitors of RGS4 have been identified that act through an allosteric mechanism. One such compound is CCG-4986, which covalently modifies cysteine residues on RGS4. nih.gov Modification of Cys148, a residue located on the opposite face of the protein from the Gα interaction site, has been shown to allosterically inhibit the RGS4-Gα interaction. nih.govresearchgate.net Another potent and selective inhibitor, CCG-50014, also binds covalently to cysteine residues in an allosteric site. acs.orgmedchemexpress.com

Reversible, allosteric inhibitors have also been developed, such as CCG-63802. medchemexpress.comnih.gov This compound binds to a pocket that includes cysteine residues and has been previously identified as an allosteric regulatory site for acidic phospholipids. nih.gov These allosteric modulators represent valuable chemical tools for studying the physiological roles of RGS4 and hold potential for therapeutic development. nih.gov

CompoundMechanismTarget SiteReference
CCG-4986Covalent, allosteric inhibitionCys148 nih.govresearchgate.net
CCG-50014Covalent, allosteric inhibitionCysteine residues in an allosteric site acs.orgmedchemexpress.com
CCG-63802Reversible, allosteric inhibitionAllosteric pocket involving cysteine residues medchemexpress.comnih.gov

MicroRNA-Mediated Regulatory Pathways

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in the post-transcriptional regulation of gene expression. spandidos-publications.comdovepress.com They typically bind to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation. spandidos-publications.com Several miRNAs have been identified that target RGS4 mRNA, adding another layer of complexity to the regulation of its expression. nih.govgenecards.org

For example, miR-181a has been shown to target and suppress RGS4 during osteoplastic differentiation. nih.gov In the context of cancer, miRNAs that regulate RGS4 can have significant functional consequences. For instance, miR-107 has been shown to target the 3'-UTR of RGS4 in hepatocellular carcinoma. spandidos-publications.com Another study in non-small cell lung cancer (NSCLC) found that RGS4 negatively regulates the expression of miR-16, a known tumor suppressor. dovepress.com Conversely, inhibition of miR-16 led to an upregulation of RGS4 expression, suggesting a feedback loop. dovepress.com Furthermore, hsa-miR-874-3p has been identified to inhibit the expression of the RGS4-1 isoform by targeting a specific region in its 3'UTR. mdpi.com These findings highlight the intricate and often cell-type-specific regulation of RGS4 by miRNAs and their implications in various physiological and pathological processes.

Cellular Localization and Dynamic Trafficking of Rgs4 Protein

Subcellular Distribution within Cytoplasm, Nucleus, and Membranes

RGS4 exhibits a widespread yet specific distribution within the cell, with its presence documented in the cytoplasm, nucleus, and at various membrane interfaces. nih.govfigshare.com In unstimulated cells, RGS4 is often found distributed throughout the cytosol. figshare.comahajournals.org However, ultrastructural analyses in macaque prefrontal cortex have revealed a more nuanced localization, with significant immunoreactivity for RGS4 within the nucleus and at asynaptic sites on the soma, particularly affiliated with subsurface cistern microdomains of pyramidal neurons. nih.gov

The distribution of RGS4 is not static; it can be selectively recruited to the plasma membrane. nih.gov For instance, in human embryonic kidney (HEK) 293 cells, GFP-tagged RGS4, which is normally cytosolic, translocates to the plasma membrane when co-expressed with the G-protein subunit Gαi2 or the M2 muscarinic receptor. ahajournals.orgnih.gov This recruitment is a direct consequence of the interaction between RGS4 and its target G-proteins. nih.gov The localization pattern of RGS4 can, therefore, be dependent on the specific G-proteins and GPCRs present in the cell. ahajournals.org

Beyond the plasma membrane and cytosol, RGS4 has also been identified in association with intracellular membranes, including endomembranes and the cisterns of the rough endoplasmic reticulum. nih.gov This diverse subcellular distribution underscores the multifunctional nature of RGS4, suggesting its involvement in regulating signaling events at various cellular locales, from the cell surface to the nucleus. nih.gov

Mechanisms of Plasma Membrane Targeting and Retention

The targeting and retention of RGS4 at the plasma membrane are critical for its primary function of attenuating GPCR signaling. univ-lille.fruwo.ca This process is not passive but is governed by specific molecular interactions and post-translational modifications.

A key mechanism for RGS4 membrane association is its direct binding to activated Gα subunits of heterotrimeric G-proteins located at the inner leaflet of the plasma membrane. nih.govthoracickey.com The recruitment of RGS4 to the plasma membrane by G-proteins and their associated receptors is a direct reflection of their functional interaction. nih.gov This interaction appears to be stable and is not significantly altered by the activation state of the G-protein. nih.gov

Post-translational modification, specifically palmitoylation, plays a crucial role in the membrane targeting of RGS4. univ-lille.fr Palmitoylation, the covalent attachment of fatty acids to cysteine residues, increases the hydrophobicity of RGS4 and facilitates its insertion into the lipid bilayer. Research has identified two key cysteine residues at the N-terminus of RGS4, Cys2 and Cys12, that are involved in this process. univ-lille.fr Specifically, the palmitoylation of Cys12 is critical for targeting RGS4 to the plasma membrane. univ-lille.frnih.gov Mutation of this residue disrupts its plasma membrane localization and abrogates its inhibitory function on Gq-mediated signaling. univ-lille.frnih.gov

The N-terminal domain of RGS4 is also implicated in its interaction with membrane phospholipids, which appears to enhance its ability to interact with its target G-proteins. uwo.ca While the precise mechanisms are still under investigation, it is clear that the targeting of RGS4 to the plasma membrane is a regulated process essential for its function. gla.ac.uk

Role in Intracellular Vesicular Transport and Organelle Integrity

Emerging evidence suggests that RGS4's role extends beyond the regulation of plasma membrane signaling to include involvement in intracellular vesicular transport and the maintenance of organelle integrity. nih.gov This function appears to be linked to its interactions with components of the cellular trafficking machinery.

The trafficking of RGS4 itself through intracellular compartments is a dynamic process regulated by Rab family proteins, which are key organizers of vesicular transport. nih.govresearchgate.net RGS4 is found in endosomal compartments and its movement is influenced by specific Rab proteins. univ-lille.frnih.govresearchgate.net For example:

Rab5 , which regulates endocytosis from the plasma membrane to early endosomes, promotes the endosomal targeting of RGS4, thereby decreasing its presence at the plasma membrane. nih.govresearchgate.net

Rab11 , which is involved in recycling endosomes back to the plasma membrane, plays a role in trafficking RGS4 towards the cell surface. nih.govresearchgate.net The Cys12 residue, crucial for plasma membrane targeting, is also important for this Rab11-mediated trafficking. nih.govresearchgate.net

Rab7 activity influences the association of RGS4 with the trans-Golgi network (TGN) and can trap RGS4 in late endosomes when its function is inhibited. nih.govresearchgate.net

RGS4-containing endosomes have been observed to co-localize with markers for early endosomes (Rab5), recycling endosomes (transferrin receptor), and late endosomes/lysosomes (Lamp1), indicating that RGS4 traffics through multiple endosomal pathways. nih.govresearchgate.net This intricate trafficking system not only controls the subcellular localization of RGS4 but also modulates its ability to inhibit GPCR signaling. univ-lille.frresearchgate.net

Physiological Roles of Rgs4 Protein in Organ Systems: Insights from in Vitro and in Vivo Models

Cardiovascular System: Regulation of Cardiac Function and Homeostasis

The Regulator of G protein Signaling 4 (RGS4) protein is a critical modulator of cardiovascular function, primarily by terminating signals from G protein-coupled receptors (GPCRs). mdpi.com These receptors are integral to regulating heart function and maintaining homeostasis. mdpi.com RGS4 achieves this by accelerating the GTPase activity of Gα subunits, effectively turning off G protein signaling. frontiersin.orgphysiology.org It displays a significant level of expression in both the brain and the heart. mdpi.com

Modulation of Myocardial Contractility and Growth in Experimental Models

RGS4 plays a significant role in modulating the contractility and growth of the heart muscle. Overexpression of RGS4 in cardiomyocytes has been shown to decrease contractility by attenuating signaling from endothelin type A receptors (ETARs). mdpi.comnih.gov This protein also exerts an antihypertrophic effect. In mouse models, overexpression of RGS4 has been found to lessen cardiac hypertrophy induced by pressure overload. physiology.org Specifically, cardiac-specific overexpression of RGS4 can ameliorate left ventricular hypertrophy that is dependent on Gαq protein signaling under mechanical stress. ksep-es.org

Studies using transgenic mice overexpressing both RGS4 and Gαq have further solidified the cardioprotective role of RGS4 against signals that lead to hypertrophy. nih.gov The upregulation of RGS4 is considered a compensatory mechanism to shield the heart from excessive activation of Gαq/11 and the subsequent signaling that leads to maladaptive remodeling. physiology.org Research in rat models of cardiac hypertrophy also shows an upregulation of RGS4. nih.gov In cultured rat cardiomyocytes, RGS4 has been demonstrated to block the hypertrophic growth program induced by phenylephrine (B352888) and endothelin-1 (B181129). ahajournals.org This includes inhibiting the expression of hypertrophy marker genes, the organization of myofilaments, and cell growth. ahajournals.org

However, the role of RGS4 in contractility is complex. While it reduces contractility in response to ET-1, the positive inotropic response to the β-adrenergic agonist dobutamine (B195870) was maintained in mice overexpressing RGS4. mdpi.com This suggests that RGS4 does not impair β-adrenergic-dependent contractility. mdpi.comnih.gov

Table 1: Effects of RGS4 on Myocardial Contractility and Growth in Experimental Models

Experimental Model Intervention Key Findings Reference(s)
Murine Cardiac Myocytes RGS4 Overexpression Attenuates ETAR signaling, reducing contractility and hypertrophy. mdpi.comnih.gov
Mice RGS4 Overexpression Ameliorates pressure-overload cardiac hypertrophy. physiology.org
Mice Cardiac-Specific RGS4 Overexpression Ameliorates Gαq-dependent left ventricular hypertrophy under mechanical stress. ksep-es.org
Transgenic Mice Co-overexpression of RGS4 and Gαq RGS4 demonstrates a cardioprotective effect against hypertrophic signals. nih.gov
Rat Neonatal Cardiomyocytes RGS4 Overexpression Inhibits phenylephrine and endothelin-1 induced hypertrophy. ahajournals.org
Mice RGS4 Overexpression Preserved positive inotropic response to dobutamine. mdpi.comnih.gov

Control of Heart Rate and Atrial Rhythmicity in Animal Models

RGS4 is a key regulator of the cholinergic control of heart rate. mdpi.com It is highly expressed in the sinoatrial (SAN) node, the heart's natural pacemaker. portlandpress.comahajournals.org The cholinergic regulation of heart rate is primarily mediated by the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). mdpi.comnih.gov RGS4 modulates the signaling of this receptor, which is crucial for the parasympathetic "tone" of the heart. frontiersin.org

In animal models, the absence of RGS4 leads to significant alterations in heart rate control. RGS4 knockout mice exhibit severe bradycardia (slow heart rate) and atrioventricular (AV) block in response to vagal stimulation. mdpi.com These mice are also more susceptible to developing atrial fibrillation (AFib) induced by cholinergic stimulation. mdpi.com This suggests a protective role for RGS4 against AFib pathogenesis. mdpi.com

Mechanistically, RGS4 influences the acetylcholine-activated G protein-gated K+ channel (IKACh). mdpi.com Sinoatrial myocytes from RGS4 knockout mice show a loss of rapid M2R-activated GIRK current kinetics and desensitization. frontiersin.org This indicates that RGS4 is necessary for the normal, rapid control of atrial GIRK channel function. ahajournals.org

Table 2: RGS4's Role in Heart Rate and Atrial Rhythmicity in Animal Models

Animal Model Condition Key Findings Reference(s)
Mice RGS4 Knockout Severe bradycardia and AV block with vagal stimulation. mdpi.com
Mice RGS4 Knockout Increased susceptibility to carbachol-stimulated atrial fibrillation. mdpi.com
Mice RGS4 Knockout Enhanced bradycardia mediated by muscarinic agonists. ahajournals.org
Sinoatrial Myocytes (Mice) RGS4 Knockout Loss of rapid M2R-activated GIRK current kinetics and desensitization. frontiersin.org

Role in Cardiac Remodeling Processes

Cardiac remodeling refers to the changes in the size, shape, and function of the heart, often in response to injury or stress. RGS4 has been implicated as an important regulator in these processes. frontiersin.org Its expression is upregulated in the left ventricular myocardium of human patients with dilated and ischemic cardiomyopathy and end-stage heart failure. frontiersin.org This suggests that RGS4 may be part of a counterregulatory mechanism to inhibit detrimental G protein signaling during heart failure. ahajournals.org

In mouse models, the overexpression of RGS4 has been shown to ameliorate cardiac hypertrophy induced by pressure overload. physiology.org This antihypertrophic effect is linked to the ability of RGS4 to inhibit Gαq signaling, which is a key pathway in the development of cardiac hypertrophy. ahajournals.org Furthermore, RGS4-mediated protection from cardiac hypertrophy and contractile dysfunction was also observed in mice overexpressing Gαq. frontiersin.org The loss of endogenous regulators of Gq/11 class G proteins, including RGS4, could increase the susceptibility to developing cardiac fibrosis. physiology.org

Nervous System: Neural Signaling, Neurotransmission, and Brain Function

RGS4 is widely expressed in the central nervous system and is a candidate regulator of various types of neurotransmission that act through G protein-coupled receptors. jax.orgcurie.fr It is involved in several neuronal signaling pathways and has been linked to a number of neurological and psychiatric conditions. jax.orgnih.gov

Modulation of Monoaminergic and Cholinergic Receptor Signaling

RGS4 plays a significant role in modulating the signaling of monoaminergic and cholinergic receptors. In the striatum, a key brain region for motor control and reward, RGS4 expression is regulated by dopamine (B1211576). frontiersin.org An excess of dopamine, such as that produced by amphetamine or cocaine, generally leads to a downregulation of RGS4 levels. frontiersin.org Conversely, dopamine depletion, as seen in models of Parkinson's disease, upregulates RGS4. frontiersin.org This suggests that RGS4 is involved in the brain's response to both therapeutic and illicit drugs that target the dopamine system. pnas.org

RGS4 also acts as a negative modulator of Gαq signaling and can influence signaling downstream from mGluR5 receptors, which affects synaptic plasticity. frontiersin.org Furthermore, RGS4 can control G protein signaling downstream from Gαi/o-coupled receptors, serving as an inhibitor of M4 muscarinic autoreceptors in striatal cholinergic neurons. frontiersin.org This can lead to an upregulation of acetylcholine release. frontiersin.org In the context of adrenal chromaffin cells, RGS4 inhibits cholinergic-induced catecholamine secretion by acting as a GAP for Gαq/11 subunits activated by the M1 muscarinic acetylcholine receptor. imrpress.com

Table 3: RGS4 Modulation of Monoaminergic and Cholinergic Receptor Signaling

Receptor System Brain Region/Cell Type Effect of RGS4 Key Findings Reference(s)
Dopaminergic Striatum Downregulated by excess dopamine; Upregulated by dopamine depletion. RGS4 levels are inversely correlated with dopamine levels. frontiersin.org
Cholinergic (M4) Striatal Cholinergic Neurons Inhibits M4 autoreceptors. Leads to increased acetylcholine release. frontiersin.org
Cholinergic (M1) Adrenal Chromaffin Cells Inhibits M1 receptor signaling. Reduces cholinergic-induced catecholamine secretion. imrpress.com
Serotonergic (5-HT1A) Prefrontal Cortex Regulates 5-HT1A receptor function in relation to NMDA receptor function. RGS4 shows receptor specificity in its regulatory actions. pnas.org

Regulation of Opioid and Glutamatergic Receptor Pathways

RGS4 is a crucial regulator of opioid and glutamatergic receptor signaling pathways. It has been shown to modulate opioid-induced adaptations and has been associated with opioid drug tolerance. jax.org In the nucleus accumbens, a brain region central to reward and addiction, RGS4 acts as an inhibitor of μ-opioid receptors. frontiersin.org Knockdown of RGS4 in the nucleus accumbens has been shown to modulate morphine-induced activation of glutamate (B1630785) receptors, suggesting a role for RGS4 in morphine reward. nih.gov

RGS4 also significantly impacts glutamatergic signaling. It can modulate responses from metabotropic glutamate receptors (mGluRs), which are involved in regulating cell excitability and synaptic transmission. nih.gov Specifically, RGS4 can inhibit signaling by group I mGluRs (mGluR1 and mGluR5), which are coupled to Gq pathways. nih.govjneurosci.org In hippocampal neurons, RGS4 markedly attenuates the mGluR5-mediated inhibition of potassium currents. nih.govjneurosci.org The prevention of RGS4 action has been shown to affect a number of receptors and intracellular pathways, with a major impact on glutamatergic plasticity. jneurosci.org

Table 4: RGS4 Regulation of Opioid and Glutamatergic Receptor Pathways

Receptor Pathway Brain Region/Cell Type Effect of RGS4 Key Findings Reference(s)
Opioid (μ-opioid) Nucleus Accumbens Inhibits μ-opioid receptors. Modulates opioid-induced adaptations and tolerance. jax.orgfrontiersin.org
Glutamatergic (mGluR1 & mGluR5) Hippocampal Neurons/Xenopus Oocytes Inhibits group I mGluR responses. Attenuates mGluR5-mediated inhibition of potassium currents. nih.govjneurosci.org
Glutamatergic Nucleus Accumbens/Striatal Neurons Modulates morphine-induced activation of glutamate receptors. RGS4 knockdown enhances morphine-induced activation of ionotropic glutamate receptors. nih.gov

Influence on Synaptic Plasticity and Excitatory Transmission in Neural Models

Regulator of G-protein Signaling 4 (RGS4) is a crucial modulator of synaptic plasticity and excitatory transmission within the nervous system. tandfonline.com It plays a significant role in regulating the signaling of various G protein-coupled receptors (GPCRs), including dopaminergic, serotonergic, and glutamatergic receptors, which are fundamental to neuronal communication. tandfonline.combiologists.com

In vitro and in vivo studies have demonstrated that RGS4 influences synaptic function by modulating key signaling pathways. For instance, RGS4 is involved in the regulation of endocannabinoid-dependent long-term depression (eCB-LTD), a form of synaptic plasticity crucial for motor learning. nih.govnih.gov It acts as a key link between dopamine D2 receptor and adenosine (B11128) A2A receptor signaling and the pathways that mobilize endocannabinoids. nih.govnih.gov In mouse models, the absence of RGS4 allows for normal eCB-LTD even after dopamine depletion, highlighting its role in the dopaminergic control of striatal plasticity. nih.gov

Furthermore, research indicates that RGS4 can influence the expression of genes related to neural plasticity. It has been shown to regulate the brain-derived neurotrophic factor (BDNF) pathway, which is essential for neuronal differentiation, maturation, and survival. biologists.com The protein Staufen2 (Stau2) has been found to stabilize RGS4 mRNA, which in turn is essential for neuronal signaling cascades involved in learning and memory. uni-muenchen.de Ultrastructural analysis in the macaque prefrontal cortex has revealed that RGS4 is strategically located at both presynaptic and postsynaptic sites, suggesting it has a broad and selective influence on synaptic physiology. nih.gov

Contribution to Neural Circuit Regulation of Movement and Behavior in Disease Models

The RGS4 protein is significantly implicated in the neural circuits that control movement and behavior, particularly in the context of neurological and psychiatric disorders. frontiersin.org Its role in modulating striatal signaling is central to behaviors mediated by the basal ganglia, such as reward, habit formation, and movement coordination. frontiersin.org

In animal models of Parkinson's disease, RGS4 expression is upregulated following dopamine depletion. frontiersin.org Inhibition of RGS4 has been shown to have antiparkinsonian effects, reducing behavioral alterations by restoring long-term depression in striatal neurons and decreasing acetylcholine release. jpn.ca Mouse models of Parkinson's disease lacking RGS4 show significantly fewer movement deficits, suggesting that inhibiting RGS4 could be a therapeutic strategy. nih.govbellbrooklabs.com Specifically, RGS4 knockout mice were less impaired in a 6-OHDA model of Parkinson's. nih.govguidetopharmacology.org Furthermore, suppressing the elevation of RGS4 mRNA during L-DOPA treatment in rat models has been shown to reduce the induction of abnormal involuntary movements, a common side effect of Parkinson's therapy. guidetopharmacology.orgnih.gov

In the context of behavioral regulation, studies using RGS4 knockdown mice have demonstrated significant changes in stereotypic and anxiety-like behaviors. thno.orgresearchgate.net These mice show increased stereotypic movements and a phenotype of lower anxiety. thno.org Additionally, RGS4 has been shown to influence the behavioral effects of certain anxiolytic and antidepressant medications in a sex-dependent manner. onu.eduonu.edu

Involvement in Stress Responses and Neurological Disorders in Animal Models (e.g., Schizophrenia, Parkinson's, Fragile X)

RGS4 is a candidate gene for schizophrenia, and its expression has been found to be altered in the prefrontal cortex of patients. thno.orgfrontiersin.org Animal models have been instrumental in elucidating the role of RGS4 in this disorder. Mice with a specific knockdown of RGS4 in the prefrontal cortex exhibit behaviors relevant to schizophrenia, such as increased stereotypy, reduced anxiety, impaired social interaction, and cognitive deficits. thno.org These behavioral changes are linked to glutamatergic dysfunction mediated by the system x c- transporter. thno.org Furthermore, RGS4 has been shown to modulate serotonin (B10506) signaling in the prefrontal cortex, and its dysregulation is linked to serotonin dysfunction in a rat model of schizophrenia. nih.gov

In Parkinson's disease models, as mentioned previously, RGS4 levels are upregulated in the striatum following dopamine depletion. frontiersin.org The protein plays a critical role in the development of L-DOPA-induced dyskinesia. nih.gov RGS4 knockout mice are less susceptible to parkinsonian motor deficits, reinforcing the idea that RGS4 is a key player in the pathophysiology of the disease. nih.govnih.gov

While direct evidence linking RGS4 to Fragile X syndrome is less established in the provided context, its fundamental role in synaptic plasticity and regulation of neurotransmitter systems implicated in a wide range of neurological disorders suggests its potential involvement. tandfonline.com The protein's influence on signaling pathways critical for learning and memory makes it a protein of interest for a variety of neurodevelopmental and neurodegenerative conditions.

Metabolic Regulation: Pancreatic Beta-Cell Function in Experimental Systems

The role of RGS4 in metabolic regulation, particularly in pancreatic beta-cell function and insulin (B600854) secretion, has been a subject of investigation with some contrasting findings. mdpi.comscholaris.ca

Several studies suggest that RGS4 acts as a negative regulator of insulin release. In MIN6 insulinoma cells and pancreatic islets from RGS4-deficient mice, the absence of RGS4 led to a significant enhancement of glucose-stimulated insulin secretion (GSIS) that is augmented by M3 muscarinic receptor (M3R) activation. pnas.orgresearchgate.net This suggests that RGS4 normally inhibits insulin release by suppressing M3R/Gαq signaling. mdpi.combiorender.com Treatment of mice lacking RGS4 specifically in pancreatic beta-cells with a muscarinic agonist resulted in higher plasma insulin and lower blood glucose levels compared to control mice. pnas.orgresearchgate.net

Conversely, other research using an RGS4-deficient mouse model reported a marked deficiency in both the first and second phases of GSIS. scholaris.ca These deficits were associated with reduced cAMP/PKA activity and abnormal calcium signaling kinetics, suggesting that RGS4 may be important for regulating both Gαi and Gαq signaling during GSIS. scholaris.ca These seemingly contradictory findings highlight the complex role of RGS4 in beta-cell function, which may vary depending on the specific physiological context. scholaris.ca

Respiratory System: Airway Smooth Muscle Function and Inflammatory Responses in Preclinical Models

In the respiratory system, RGS4 plays a significant role in modulating airway smooth muscle (ASM) function and inflammatory responses, particularly in the context of asthma.

Studies have shown that increased RGS4 expression can be protective against airway hyperresponsiveness (AHR). atsjournals.org Genetically overexpressing RGS4 in mice led to reduced contraction of lung slices in response to a muscarinic agonist and partial protection against allergen-induced AHR. atsjournals.org This protective effect was attributed to weakened contraction signaling in ASM and reduced levels of type 2 cytokines like IL-5 and IL-13. atsjournals.org

However, the role of RGS4 in the airway is complex. While it can inhibit bronchoconstriction, it has also been implicated in promoting a hyperproliferative and hypocontractile ASM phenotype, which is characteristic of severe asthma. nih.gov RGS4 expression was found to be increased in the bronchial smooth muscle of patients with severe asthma and correlated with reduced pulmonary function. nih.gov This suggests that RGS4 may contribute to airway remodeling and fixed airway obstruction. nih.govresearchgate.net

Further research using knock-in mice with a point mutation that reduces RGS4's GTPase-activating protein activity showed increased AHR and augmented bronchoconstriction, suggesting that the enzymatic activity of RGS4 is crucial for its effects on airway function. researchgate.netjax.orgresearchgate.net

Role in Cellular Processes Related to Proliferation, Survival, and Apoptosis in Cancer Models

Dual Roles as a Pro-oncogenic Factor or Tumor Suppressor in Specific Cancer Types (e.g., NSCLC, Glioblastoma, Breast Cancer, Osteosarcoma)

The role of RGS4 in cancer is multifaceted, with studies reporting both pro-oncogenic and tumor-suppressive functions depending on the type of cancer. frontiersin.orgresearchgate.net

Pro-oncogenic Role:

In several cancers, RGS4 has been identified as a tumor promoter. Overexpression of RGS4 is associated with poor prognosis in glioblastoma and non-small cell lung cancer (NSCLC). frontiersin.orgresearchgate.net It has been reported to drive cell proliferation, invasion, and migration in these cancers as well as in osteosarcoma. frontiersin.orgresearchgate.net In gastric cancer, high RGS4 expression is linked to a worse prognosis and is thought to influence tumor progression through pathways like the focal adhesion kinase/PI3K/AKT pathway and by promoting epithelial-mesenchymal transition (EMT). wjgnet.com In osteosarcoma, silencing RGS4 suppressed tumor growth and metastasis. nih.gov

Tumor Suppressor Role:

This dual functionality highlights the context-dependent nature of RGS4's role in cancer, likely influenced by the specific cellular signaling networks active in different tumor types.

Regulation of Cell Migration and Invasion in Tumor Models

The role of Regulator of G protein Signaling 4 (RGS4) in cancer progression is complex and appears to be context-dependent, with studies reporting both tumor-promoting and tumor-suppressing functions across different cancer types.

Similarly, in glioblastoma, RGS4 has been identified as a tumor promoter. frontiersin.orgmdpi.com Its expression is associated with poor patient survival. mdpi.com Studies suggest RGS4 promotes glioma cell motility, invasion, and migration. frontiersin.orgmdpi.comoup.com The mechanism may involve the upregulation of matrix metalloproteinase-2 (MMP2), an enzyme that degrades the extracellular matrix, thereby facilitating invasion. mdpi.com Silencing RGS4 in glioblastoma stem cells has been shown to reduce their invasive and migratory capabilities and induce apoptosis. mdpi.com

The role of RGS4 in non-small cell lung cancer (NSCLC) is more controversial, with different studies yielding conflicting results. Some research indicates that RGS4 acts as a tumor promoter, with its overexpression correlating with NSCLC development and poor prognosis. frontiersin.orgresearchgate.netnih.gov In these studies, RGS4 knockdown inhibited cell proliferation and induced apoptosis. nih.gov However, other reports suggest RGS4 functions as a tumor suppressor in NSCLC. nih.gov This research found RGS4 expression to be lower in NSCLC tissues compared to normal lung tissue, and its overexpression in NSCLC cells decreased invasion and migration by inhibiting MMP2/9 and reversing EMT. nih.gov

In melanoma, RGS4 appears to function as a tumor suppressor. oncotarget.com Its expression is lower in melanoma tissues compared to benign melanocytic nevi. oncotarget.com Upregulation of RGS4 in melanoma cell lines has been shown to significantly reduce proliferation, migration, and invasion, while promoting apoptosis. oncotarget.com The proposed mechanism involves the inhibition of the PI3K/Akt signaling pathway. oncotarget.com

Contradictory findings also exist for breast cancer, where some studies report that increased this compound significantly inhibits cell migration and invasion, while others associate it with increased motility in triple-negative breast cancer. frontiersin.orgnih.govoncotarget.com

Table 1: Role of RGS4 in Cell Migration and Invasion in Various Tumor Models

Cancer TypeReported Role of RGS4Key FindingsAssociated Signaling Pathways/MechanismsReferences
Gastric CancerTumor PromoterHigh expression correlates with increased TNM stage, tumor grade, and poor survival. Knockdown suppresses proliferation, migration, and invasion.FAK/PI3K/Akt pathway, Epithelial-Mesenchymal Transition (EMT), Midkine (MDK) upregulation wjgnet.comcytojournal.comfrontiersin.org
GlioblastomaTumor PromoterHigh expression correlates with poor survival. Promotes cell motility and invasion.Matrix Metalloproteinase-2 (MMP2) upregulation frontiersin.orgmdpi.comoup.com
Non-Small Cell Lung Cancer (NSCLC)Contradictory (Promoter and Suppressor)Some studies show high expression correlates with poor prognosis; others show it acts as a tumor suppressor, inhibiting invasion and migration.PI3K/Akt, microRNA-16, BDNF (promoter role); Inhibition of MMP2/9, Reversal of EMT (suppressor role) frontiersin.orgresearchgate.netnih.govnih.gov
MelanomaTumor SuppressorLow expression in melanoma tissues. Overexpression reduces proliferation, migration, and invasion.Inhibition of PI3K/Akt pathway oncotarget.com
Breast CancerContradictorySome studies report inhibition of migration and invasion; others report increased motility.Down-regulation of PAR1 and CXCR4 signaling frontiersin.orgoncotarget.com
OsteosarcomaTumor PromoterPromotes cell proliferation, invasion, and migration.Not specified frontiersin.org
Pediatric NephroblastomaTumor SuppressorLoss of RGS4 is associated with poor prognosis.Not specified frontiersin.org

Regulation of Ion Channel Activity (e.g., GIRK Channels, Calcium Channels)

RGS4 is a critical modulator of ion channel activity, primarily through its function as a GTPase-activating protein (GAP) for Gα subunits of heterotrimeric G proteins. This action terminates G protein signaling, thereby influencing the channels regulated by these pathways. wikipedia.orguniprot.org

G-protein-activated inwardly rectifying K+ (GIRK) Channels:

RGS4 has a profound impact on the gating kinetics of GIRK (or Kir3) channels, which are activated by Gβγ subunits released from Gαi/o-coupled G protein-coupled receptors (GPCRs). researchgate.netfrontiersin.org In heterologous expression systems and native neurons, RGS4 co-assembles with GPCRs and GIRK channels. researchgate.net Its primary effect is to accelerate both the activation and deactivation kinetics of GIRK currents following receptor stimulation. researchgate.netnih.govusf.edu This is achieved by increasing the rate of GTP hydrolysis on the Gαi/o subunit, which leads to the re-association of Gα-GDP with Gβγ, thus terminating the signal to the channel. frontiersin.orgnih.gov

Interestingly, while accelerating deactivation is an inhibitory effect, RGS4 can also have a positive effect by increasing the amplitude and activation speed of neurotransmitter-evoked GIRK currents. nih.gov This dual action allows RGS4 to fine-tune the timing and amplitude of GIRK channel responses, contributing to the specificity of GPCR signaling. nih.govusf.edu In the heart, RGS4's modulation of GIRK channels in the sinoatrial node is important for regulating heart rate. frontiersin.orgguidetopharmacology.org

Calcium (Ca2+) Channels:

RGS4 also regulates various types of calcium channels. It can attenuate the G protein-mediated inhibition of N-type voltage-gated Ca2+ channels. rupress.orgjneurosci.org In sympathetic neurons, norepinephrine (B1679862) inhibits these channels via a G protein-dependent pathway; RGS4 accelerates the recovery from this inhibition. jneurosci.org

Furthermore, RGS4 is involved in regulating intracellular Ca2+ signaling by modulating Ca2+ release from internal stores and store-operated Ca2+ entry. In pancreatic acinar cells, RGS4 knockout leads to more robust and frequent Ca2+ oscillations in response to GPCR agonists. nih.gov This suggests RGS4 normally acts to dampen these signals. nih.gov Similarly, in pancreatic beta-islets, RGS4 deficiency alters glucose-stimulated Ca2+ signaling, leading to a reduction in the frequency and amplitude of Ca2+ oscillations, which is crucial for insulin secretion. nih.gov The protein's activity can be regulated in a cyclical manner by factors like PIP3 and calmodulin, which is necessary to generate agonist-evoked calcium oscillations in secretory cells. nih.gov

Table 2: Regulation of Ion Channel Activity by RGS4

Ion ChannelModel SystemEffect of RGS4MechanismReferences
GIRK (Kir3) ChannelsXenopus oocytes, CHO-K1 cells, Neurons, CardiomyocytesAccelerates activation and deactivation kinetics. Can increase current amplitude.Acts as a GAP for Gαi/o, terminating Gβγ signaling to the channel. Forms signaling complexes with GPCRs and channels. researchgate.netfrontiersin.orgnih.govusf.eduguidetopharmacology.org
N-Type Ca2+ ChannelsHEK293 cells, Rat Sympathetic NeuronsAttenuates G protein-mediated inhibition; speeds recovery from inhibition.Acts as a GAP for Gαi/o/z, terminating the inhibitory signal. rupress.orgjneurosci.org
Intracellular Ca2+ Signaling (via store release)Pancreatic Acinar Cells, Pancreatic β-cellsRegulates frequency and amplitude of Ca2+ oscillations.Inhibits Gq-mediated signaling, potentially by regulating SERCA pump expression and G protein activity. nih.govnih.govpnas.org

Other Developmental and Physiological Processes (e.g., Glial Differentiation, Embryonic Morphogenesis)

Beyond its roles in cancer and ion channel modulation, RGS4 is involved in several crucial developmental and physiological processes, particularly within the nervous system and during embryogenesis.

Glial and Neuronal Differentiation:

RGS4 plays a role in the development of the nervous system. Studies in Drosophila have shown that a homolog of RGS proteins, loco, is required for the proper differentiation of glial cells, including the correct extension of cell processes and the formation of the blood-brain barrier. oup.combiologists.com While not a direct homolog, this suggests a conserved function for RGS proteins in glia biology. oup.com In mammals, RGS4 is expressed in a highly dynamic and transient manner in specific sets of neuronal precursors during embryonic development. nih.govnih.govjneurosci.org Its expression is tightly regulated and often switched on and off during different stages of neuronal differentiation and migration. nih.govresearchgate.net For instance, the expression of RGS4 in several cranial and peripheral ganglia is controlled by the key neural transcription factor Phox2b, identifying RGS4 as part of a core genetic program for the differentiation of specific neuronal types. nih.govnih.govjneurosci.org

Embryonic Morphogenesis:

RGS4 is also implicated in broader processes of embryonic morphogenesis. In Xenopus embryos, a homolog called Xrgs4a is expressed in the Spemann organizer, a critical signaling center for embryonic patterning. biologists.com Overexpression of RGS4 in these embryos was found to inhibit trunk and muscle development by interfering with Xwnt-8 signaling, a key pathway in establishing the body axis. biologists.comebi.ac.uk

Furthermore, RGS4 is involved in the morphogenesis of specific organs. In both zebrafish and mouse models, Rgs4 is specifically expressed in early endocrine progenitor cells of the pancreas. nih.govresearchgate.netresearchgate.net Its expression is dependent on the transcription factor Ngn3, which is essential for endocrine cell lineage specification. nih.govresearchgate.net Loss-of-function studies have shown that RGS4 is necessary for the proper aggregation of these endocrine cells to form the islets of Langerhans, a process mediated by Gαi-coupled GPCR signaling. nih.gov This demonstrates a phylogenetically conserved role for RGS4 in endocrine pancreas morphogenesis. nih.gov

Advanced Research Methodologies and Experimental Models

Genetic Manipulation Strategies

Genetic manipulation has provided powerful in vivo systems to understand the physiological roles of RGS4.

Constitutive and conditional gene knockout models have been crucial in elucidating the in vivo functions of RGS4. Constitutive RGS4 knockout mice, where the gene is absent throughout development and in all tissues, have revealed its role in diverse processes. For instance, RGS4 knockout mice have been shown to have lower body weight. guidetopharmacology.org Loss of RGS4 has been associated with abnormal calcium release and atrial fibrillation, attributed to enhanced Gαq/11-IP3 pathway activity. guidetopharmacology.org Furthermore, these models have demonstrated that RGS4 knockout mice are more sensitive to cyclosporin (B1163) A-induced renal failure and exhibit increased prostaglandin (B15479496) E2-induced Muc5ac production in the airway. guidetopharmacology.org

Conditional knockout models, which allow for the deletion of RGS4 in specific cell types or at particular times, have offered more refined insights. For example, a vascular smooth muscle cell-specific RGS4 knockout was created using a smooth muscle myosin heavy chain-11 (SMHHC) promoter to drive Cre recombinase expression. nih.gov This approach helped to isolate the function of RGS4 in vascular smooth muscle cells, demonstrating its role in protecting against macrophage localization during renal reperfusion injury. nih.gov Similarly, conditional RGS4 knockout mice have been generated by crossing RGS4-floxed mice with D1-Cre mice to study its role in specific neuronal populations. researchgate.net These models have been instrumental in studying the role of RGS4 in response to antidepressants. pnas.org

Knock-in models, where the endogenous RGS4 gene is replaced with a modified version, have also been employed. A notable example is the generation of knock-in mice with a point mutation (N128A) that significantly reduces the GTPase-activating protein (GAP) activity of RGS4. researchgate.net These mice exhibited increased airway hyperresponsiveness, highlighting the importance of RGS4's GAP activity in regulating bronchoconstriction. researchgate.net Another knock-in model utilized a β-galactosidase (βgal) gene reporter system (RGS4 LacZ) to visualize RGS4 expression patterns in tissues like the kidney. nih.gov

Model TypeDescriptionKey FindingsReferences
Constitutive KnockoutGlobal deletion of the Rgs4 gene.Lower body weight, increased sensitivity to renal failure, abnormal calcium release in atrial cells. guidetopharmacology.orgcyagen.com
Conditional KnockoutCell-specific deletion of Rgs4 (e.g., in smooth muscle cells or D1-expressing neurons).Revealed roles in vascular protection and response to antidepressants. nih.govresearchgate.netpnas.orgtaconic.comgempharmatech.comjax.org
Knock-inReplacement of endogenous Rgs4 with a mutated version (e.g., N128A) or a reporter gene (e.g., LacZ).Demonstrated the importance of GAP activity for airway responsiveness and visualized RGS4 expression. nih.govresearchgate.netplos.org

Transgenic models that overexpress RGS4 have been pivotal in understanding the consequences of increased RGS4 activity. Transgenic mice with cardiac-specific overexpression of RGS4, often driven by the α-myosin heavy chain (α-MHC) promoter, have been extensively studied. jci.orgnih.gov These mice showed that while basal cardiac function was unaffected, they had a compromised ability to adapt to pressure overload, leading to increased mortality and reduced cardiac hypertrophy. jci.orgnih.gov This suggests that while RGS4 can inhibit hypertrophic signaling, this inhibition can be detrimental in the face of acute stress. jci.orgmdpi.com

Overexpression of RGS4 in the lungs of transgenic mice was achieved using a bacterial artificial chromosome (BAC) containing the RGS4 gene. atsjournals.orgnih.gov These mice showed attenuated airway hyperresponsiveness, indicating a protective role for RGS4 in this context. atsjournals.orgnih.gov Similarly, studies using transgenic overexpression have been used to investigate how RGS4 degradation, prompted by nitric oxide, can coordinate angiogenesis and cardiomyocyte growth. jci.org

RNA interference (RNAi) technologies, including small interfering RNA (siRNA) and short-hairpin RNA (shRNA), have been used to transiently or stably knockdown RGS4 expression in vitro and in vivo. In the context of Parkinson's disease models, RNAi has been used to suppress the L-DOPA-induced elevation of RGS4 mRNA in the striatum, which in turn reduced the induction of abnormal involuntary movements. guidetopharmacology.org In cancer research, shRNA-mediated knockdown of RGS4 in non-small cell lung cancer cell lines inhibited cell proliferation and induced apoptosis. researchgate.net

More recently, the CRISPR/Cas9 gene editing system has been employed for precise and permanent knockout of the RGS4 gene. nih.gov This technology has been used in glioblastoma stem cells (GSCs) to delete the RGS4 gene, which was found to inhibit cell growth, invasion, and migration, and induce apoptosis. nih.govmdpi.comresearchgate.netmdpi.com This approach offers a powerful tool for dissecting the specific contributions of RGS4 to cancer cell biology. nih.govmdpi.com

Transgenic and Overexpression Systems

In Vitro Cellular Systems for Signaling Pathway Analysis (e.g., Cardiomyocytes, Neuronal Cell Lines, HEK293T, Astrocytes)

A variety of in vitro cellular systems have been indispensable for dissecting the molecular mechanisms of RGS4 action.

Cardiomyocytes : Primary cultured cardiomyocytes have been a cornerstone for studying RGS4's role in cardiac hypertrophy. Overexpression of RGS4 in these cells was shown to inhibit hypertrophic responses induced by agonists like phenylephrine (B352888) and endothelin-1 (B181129), including the induction of marker genes and myofilament organization. ahajournals.orgnih.gov These cells have also been used to show that RGS4 can dampen signaling from various G-protein coupled receptors (GPCRs) involved in cardiac function. mdpi.comimrpress.com

Neuronal Cell Lines : Various neuronal and neuroendocrine cell lines, such as CATH.a, AtT20, and SH-SY5Y, have been used to study the regulation of RGS4 expression and its function in neuronal signaling. nih.govjneurosci.org For instance, studies in CATH.a and AtT20 cells revealed differential regulation of RGS4 mRNA by dexamethasone, providing insights into the region-specific effects of stress hormones on RGS4 expression in the brain. nih.govjneurosci.org Differentiated Neuro-2a cells have been used as a model for sympathetic-like neurons to show that RGS4 can reduce norepinephrine (B1679862) release. imrpress.com

HEK293T Cells : Human Embryonic Kidney 293T (HEK293T) cells are a versatile platform for studying RGS4 signaling. bosterbio.comresearchgate.net Their high transfectability makes them ideal for overexpressing RGS4 and studying its interactions with specific GPCRs and G proteins. bosterbio.compnas.org They have been used to demonstrate that RGS4 can attenuate Gq-mediated signaling, such as bradykinin-stimulated inositol (B14025) trisphosphate production. pnas.org Furthermore, these cells have been used to validate the effects of RGS4 on the secretion of reporter proteins. researchgate.net

Astrocytes : Primary rat astrocyte cultures and human astrocytoma cell lines (e.g., U373 MG) have been used to investigate the regulation and function of RGS4 in glial cells. plos.orgresearchgate.netnih.gov Studies in these cells have shown that adenosine (B11128) agonists can differentially regulate the expression of RGS4. plos.org More recent work using cultured cortical astrocytes has explored the influence of RGS4 on intracellular calcium signaling mediated by metabotropic glutamate (B1630785) receptors, revealing that manipulating RGS4 activity can fine-tune calcium oscillations. researchgate.netnih.gov RGS4 has also been detected in the somata and major processes of astrocytes in brain tissue. oup.com

Cellular SystemApplication in RGS4 ResearchKey FindingsReferences
CardiomyocytesStudying cardiac hypertrophy and GPCR signaling.RGS4 inhibits agonist-induced hypertrophic responses and dampens Gq/11 and Gi/o signaling. mdpi.comahajournals.orgnih.govimrpress.com
Neuronal Cell Lines (CATH.a, AtT20)Investigating regulation of RGS4 expression by stress hormones.Dexamethasone differentially regulates RGS4 mRNA stability and levels. nih.govjneurosci.org
HEK293T CellsOverexpression studies for signaling pathway analysis.RGS4 effectively attenuates Gq-mediated signaling pathways. bosterbio.comresearchgate.netpnas.orgmdpi.com
AstrocytesAnalyzing RGS4 function in glial cells and calcium signaling.RGS4 expression is regulated by adenosine; it modulates mGluR5-mediated calcium oscillations. plos.orgresearchgate.netnih.govoup.com

Biochemical and Biophysical Characterization Techniques

Direct measurement of the GTPase-activating protein (GAP) activity of RGS4 is fundamental to understanding its function. Several quantitative assays are employed:

Single-Turnover GTPase Assays : These assays measure the hydrolysis of a pre-bound, radioactively labeled GTP (e.g., [γ-³²P]GTP) to a Gα subunit in a single catalytic event. guidetopharmacology.org This method allows for the precise determination of the rate of GTP hydrolysis accelerated by RGS4. It has been used to show that RGS4 markedly accelerates GTP hydrolysis by members of the Giα subfamily. nih.gov

Malachite Green Assay : This is a colorimetric, steady-state assay that measures the amount of inorganic phosphate (B84403) (Pi) released during GTP hydrolysis. nih.gov It is a non-radioactive method suitable for high-throughput screening and has been used to evaluate the inhibitory effects of compounds like 4-hydroxy-2-nonenal on RGS4's GAP activity. nih.gov

Transcreener GDP Assay : This is a fluorescence-based, high-throughput screening assay that immunodectects the GDP produced during the GTPase reaction. It offers a sensitive and direct way to measure enzyme activity and has been utilized for measuring the GTPase activity of RGS4. guidetopharmacology.org

These biochemical assays have been crucial in confirming that RGS4 is a bona fide GAP for Gα subunits of the Gi and Gq families and in characterizing the effects of mutations and post-translational modifications on its catalytic activity. nih.govphysiology.orgresearchgate.net

Advanced Protein-Protein Interaction Assays (e.g., TR-FRET, Flow Cytometry-based)

Advanced assays are crucial for dissecting the intricate protein-protein interactions (PPIs) involving the Regulator of G-protein Signaling 4 (RGS4). These methods offer high-throughput capabilities and quantitative measurements, facilitating the discovery and characterization of RGS4 modulators.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, homogeneous assay format used to study the interaction between RGS4 and Gα subunits. nih.gov This technique relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In a typical RGS4 assay, a terbium cryptate chelate serves as the donor, and a compatible fluorophore like Alexa Fluor 488 or Alexa546 acts as the acceptor, conjugated to RGS4 and the Gα subunit, respectively. nih.govresearchgate.net A high-affinity interaction between RGS4 and the activated Gα subunit brings the donor and acceptor into proximity, resulting in a strong FRET signal. nih.gov This assay has been successfully used to identify small-molecule inhibitors of the RGS4-Gα interaction. researchgate.net The TR-FRET assay is highly sensitive and can be formatted for high-throughput screening (HTS) in 384-well plates, enabling the screening of large compound libraries. nih.gov

Assay ComponentDescriptionReference
Donor Fluorophore Typically a long-lifetime terbium (Tb) chelate. researchgate.net
Acceptor Fluorophore Commonly Alexa Fluor 488 or Alexa546. nih.govresearchgate.net
Binding Partners Purified RGS4 and Gα subunits (e.g., Gαo or Gαi1). nih.govresearchgate.net
Assay Principle Measures the energy transfer between donor and acceptor upon protein interaction. nih.gov

Flow Cytometry-Based Protein Interaction Assay (FCPIA)

FCPIA is another powerful high-throughput method for quantifying RGS protein-protein interactions. nih.gov In this assay, a biotinylated form of RGS4 is immobilized on streptavidin-coated microspheres (beads). These beads are then incubated with a fluorescently labeled Gα subunit. The amount of bead-associated fluorescence, which is proportional to the extent of the RGS4-Gα interaction, is then measured using a flow cytometer. researchgate.net FCPIA can accurately determine the binding affinities (in the nanomolar range) of these interactions and has been instrumental in the discovery of RGS4 inhibitors. nih.govnih.govbath.ac.uk A key advantage of FCPIA is the ability to multiplex by using beads with different internal dye ratios, allowing for the simultaneous analysis of multiple RGS protein interactions in a single sample. nih.gov This "polyplexed" FCPIA enhances screening efficiency and allows for direct comparison of inhibitor selectivity against different RGS isoforms. nih.gov

Assay ComponentDescriptionReference
Solid Support LumAvidin or streptavidin-coated polystyrene microspheres. nih.gov
Immobilized Protein Biotinylated RGS4.
Fluorescent Partner Fluorescently labeled Gα subunit (e.g., AlexaFluor 532-labeled Gα).
Detection Method Flow cytometry to measure bead-associated fluorescence. researchgate.net

Structural Determination Methodologies (e.g., X-ray Crystallography, NMR Spectroscopy)

Understanding the three-dimensional structure of RGS4 is fundamental to elucidating its mechanism of action and for structure-based drug design. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.

X-ray Crystallography

X-ray crystallography provides high-resolution snapshots of proteins in their crystalline state. jic.ac.uk This technique has been pivotal in revealing the atomic details of RGS4's interaction with its Gα subunit partner. The crystal structure of the RGS4 core domain complexed with Gαi1 in its transition state (stabilized by AlF4-) was determined at a resolution of 2.8 Å. nih.gov This structure showed that RGS4 binds to the three "switch" regions of Gαi1, stabilizing them in a conformation that facilitates GTP hydrolysis. nih.gov The RGS4 domain itself is composed of nine α-helices organized into two subdomains. proteopedia.org This detailed structural information has been invaluable for designing peptide-based inhibitors modeled on the Gα switch I region, which aim to block the RGS4-Gα interaction. nih.gov

NMR Spectroscopy

NMR spectroscopy determines the structure of proteins in solution, providing insights into their dynamic nature. acs.orgnih.gov The solution structure of free (unbound) rat RGS4 was determined using multidimensional heteronuclear NMR. acs.orgnih.gov A comparison of the NMR structure of free RGS4 with the X-ray crystal structure of the RGS4-Gαi1 complex revealed a significant conformational change upon binding. acs.orgnih.gov The binding pocket for Gαi1 is larger and more accessible in the free form, suggesting an "induced fit" mechanism where the binding site is not pre-formed. acs.orgnih.gov This dynamic nature of RGS4 presents challenges for traditional HTS but also opportunities for fragment-based screening approaches, where NMR can detect the weak binding of small fragment compounds that could be developed into more potent inhibitors. nih.gov

MethodologyKey Findings for RGS4Reference
X-ray Crystallography Revealed the structure of RGS4 complexed with Gαi1, showing interaction with the Gα switch regions. nih.gov
NMR Spectroscopy Determined the solution structure of free RGS4, indicating a significant conformational change upon Gα binding. acs.orgnih.gov

Computational and Systems Biology Approaches

Molecular Dynamics Simulations for Allosteric Site Identification

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable for exploring the dynamic behavior of RGS4 and identifying potential allosteric binding sites that are not apparent from static crystal structures. researchgate.netnih.gov

Cosolvent Molecular Dynamics (MixMD)

MixMD simulations use a mixture of water and low concentrations of small organic probe molecules (like pyrimidine, acetonitrile, and isopropyl alcohol) to map "druggable hotspots" on a protein's surface. researchgate.netnih.gov This technique leverages protein dynamics to uncover pockets that might be transiently accessible. nih.gov Studies applying MixMD to the solution NMR structure of RGS4 have successfully identified several potential ligand-binding hotspots. nih.gov One of the top-ranked sites was the known Gα subunit binding interface. researchgate.net Another significant site was identified near a region thought to bind the endogenous lipid modulator phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a known inhibitor of RGS4's GAP activity. researchgate.netnih.gov Other identified sites represent novel, putative allosteric sites that could be targeted for the development of non-covalent RGS4 inhibitors. researchgate.netnih.gov These simulations provide a powerful tool for guiding structure-based drug design efforts toward new regulatory sites on the RGS4 protein. researchgate.net

Bioinformatics Analysis of Expression and Genomic Data

Bioinformatics approaches are essential for understanding the role of RGS4 in various physiological and pathological contexts by analyzing its expression levels and genomic variations across different datasets.

Analysis of Gene Expression Data

Analysis of large-scale gene expression datasets from public repositories like The Cancer Genome Atlas (TCGA) and the Gene Expression Omnibus (GEO) has linked RGS4 expression to several diseases. wjgnet.comspandidos-publications.com For instance, integrated analysis of TCGA and Genotype-Tissue Expression (GTEx) datasets revealed that RGS4 expression is significantly increased in gastric cancer tissues compared to normal tissues, and high expression correlates with a poorer prognosis. wjgnet.com Similarly, high RGS4 expression has been associated with poor patient survival in glioblastoma. mdpi.com In contrast, some studies have shown downregulation of RGS4 in other conditions. For example, gene expression profiling in a mouse model of Wolfram syndrome showed decreased Rgs4 expression in the hypothalamus. physiology.org These analyses help to identify diseases where RGS4 may be a relevant therapeutic target or biomarker.

Genomic Data and SNP Analysis

Genetic association studies have linked single nucleotide polymorphisms (SNPs) in the RGS4 gene to various disorders, including schizophrenia. frontiersin.org Bioinformatics analysis of the RGS4 gene has identified multiple splice variants and CpG islands in its regulatory regions. frontiersin.org Studies have shown that certain SNPs are associated with altered mRNA expression levels of specific RGS4 splice variants in the prefrontal cortex of schizophrenia patients. frontiersin.org For example, specific genotypes of SNPs like rs10917670 (SNP1) and rs2661347 were linked to significantly lower expression of the RGS4-1 isoform. frontiersin.org This type of analysis connects genetic variation to functional changes in RGS4 expression, providing insights into the molecular basis of disease susceptibility.

Pharmacological Tools and Probes: Development of Selective RGS4 Modulators and Inhibitors

The development of selective small-molecule modulators for RGS4 is a key goal for both basic research and therapeutic applications. These tools are essential for probing the function of RGS4 in cellular and in vivo models.

A significant challenge in developing RGS inhibitors is the nature of the RGS-Gα interface, which is a large and relatively featureless protein-protein interaction surface. nih.govbath.ac.uk Early efforts focused on high-throughput screening campaigns, which led to the identification of the first small-molecule RGS4 inhibitors. nih.govbath.ac.ukwikipedia.org

Many of the most potent and well-characterized RGS4 inhibitors act by covalently modifying cysteine residues within the protein. nih.gov One such compound, CCG-50014 , was identified through a high-throughput flow cytometry protein interaction assay (FCPIA) and is one of the most potent RGS inhibitors discovered to date, with an IC₅₀ of 30 nM. nih.govbath.ac.uk Subsequent optimization of this lead compound led to the development of analogs with improved properties. For example, CCG-203769 was optimized for reduced off-target activity and increased solubility. bellbrooklabs.com Further work produced compound 11b , which combines high potency (RGS4 IC₅₀ of 14 nM) with excellent selectivity (5800-fold over RGS8) and good aqueous solubility. nih.gov

Q & A

Basic Research Questions

Q. How can researchers measure RGS4 protein expression levels in cellular models?

  • Methodological Answer :

  • mRNA Quantification : Use RT-PCR to assess transcriptional regulation. For example, Gαq-mediated upregulation of RGS4 mRNA was confirmed via RT-PCR in HEK293 cells .
  • Protein Detection : Employ Western blotting with validated antibodies (e.g., RGS4 (D4V1P) Rabbit mAb) to quantify protein levels. Ensure protocols include controls for degradation, as RGS4 stability can be influenced by ubiquitination .
  • Promoter Activity : Clone the RGS4 promoter region into luciferase reporter vectors to study transcriptional regulation. Constitutively active Gαq enhances promoter activity in a concentration- and time-dependent manner, as shown in HEK293 transfection assays .

Q. What experimental approaches are used to assess RGS4’s GAP (GTPase-activating protein) activity?

  • Methodological Answer :

  • Steady-State GAP Assays : Use malachite green-based assays to measure inorganic phosphate release during GTP hydrolysis. For example, 4HNE (4-hydroxynonenal) inhibits RGS4(WT) GAP activity with an IC50 of 7.5 mM, while Δ7 mutants (lacking critical cysteine residues) remain unaffected .
  • Mutagenesis : Design cysteine-to-serine mutants (e.g., Δ51-RGS4(Δ7)) to identify residues critical for post-translational modifications that alter GAP activity .

Q. How is transcriptional regulation of RGS4 studied in the context of GPCR signaling?

  • Methodological Answer :

  • ICE Transcription Factor Analysis : Perform promoter mutagenesis to disrupt the ICE (inverted CCAAT box element) binding site. ICE mutations significantly reduce RGS4 promoter activity, as demonstrated in HEK293 cells co-transfected with Gαq .
  • Pharmacological Stimulation : Treat cells with GPCR agonists (e.g., DAMGO for opioid receptors) to evaluate RGS4 degradation via ubiquitination pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in RGS4 expression data in neuropsychiatric disorders?

  • Methodological Answer :

  • Postmortem vs. In Vivo Models : Compare mRNA and protein levels in postmortem brain tissues (e.g., elevated RGS4 immunoreactivity in schizophrenia prefrontal cortex) with in vitro models (e.g., clozapine stabilizes this compound without altering mRNA in primate frontal cortex) .
  • Cell-Type Specificity : Use conditional knockout models or single-cell RNA sequencing to identify neuron-specific RGS4 regulation, as striatal medium spiny neurons (MSNs) show autonomous RGS4 activity .

Q. What strategies are used to study RGS4’s role in Parkinson’s disease (PD) pathogenesis?

  • Methodological Answer :

  • 6-OHDA Lesion Models : Assess motor deficits in RGS4 knockout mice to confirm its role in PD. RGS4 ablation prevents motor impairments in dopamine-depleted striata .
  • Biophysical Screening : Perform molecular dynamics simulations to design allosteric inhibitors (e.g., CCG 203769) that exploit RGS4’s conformational dynamics. Validate selectivity over homologs like RGS8 using IC50 comparisons (>4500-fold selectivity) .

Q. How do post-translational modifications (PTMs) of RGS4 alter its function?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Treat RGS4 with 4HNE and use RP-HPLC coupled with tryptic digest/MS to identify adduct sites (e.g., C71, C148, C183). Adducted fragments elute later than unmodified peptides and show altered GAP activity .
  • Functional Assays : Combine PTM analysis with malachite green assays to correlate modifications (e.g., 4HNE adduction) with inhibition of Gαi1 GTPase activity .

Q. What methodologies elucidate RGS4’s role in cancer cell apoptosis?

  • Methodological Answer :

  • shRNA Knockdown : Transfect NSCLC cells (e.g., H1299) with RGS4-targeted shRNA. Monitor apoptosis via Western blot for caspase-3 activation, Bax upregulation, and Bcl-2 downregulation .
  • Transcriptome Analysis : After NKX2-1 re-expression in thyroid carcinoma cells, use siRNA to suppress RGS4 and quantify apoptosis/necrosis reduction via flow cytometry .

Q. How is RGS4’s subcellular localization modulated in disease contexts?

  • Methodological Answer :

  • Membrane Localization Assays : Co-express RGS4 with Gαo in HEK293 cells to study plasma membrane recruitment. Treat with 4HNE to assess localization reversibility using GFP-tagged RGS4 and confocal microscopy .
  • Ubiquitination Studies : Use proteasome inhibitors (e.g., MG132) to block RGS4 degradation and quantify membrane-bound vs. cytoplasmic fractions .

Methodological Considerations for Data Reproducibility

  • Antibody Validation : Ensure batch-to-batch consistency in commercial antibodies (e.g., RGS4 (D4V1P) Rabbit mAb) using knockout cell lysates as negative controls .
  • Statistical Rigor : Replicate experiments ≥3 times (n=3) for assays like GAP activity, as demonstrated in 4HNE inhibition studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.